molecular formula C13H23NO4 B13171864 tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate

tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B13171864
M. Wt: 257.33 g/mol
InChI Key: ROMFNUGSXNIIRR-SECBINFHSA-N
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Description

tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate is a chiral carbamate derivative featuring a tetrahydropyran (oxan-4-yl) moiety and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally categorized as a peptidomimetic, designed to mimic natural peptide backbones while enhancing metabolic stability and bioavailability. Its (2R)-stereochemistry and oxan-4-yl substituent influence its conformational rigidity and interactions with biological targets, making it a valuable intermediate in medicinal chemistry for drug discovery .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C13H23NO4/c1-9(14-12(16)18-13(2,3)4)11(15)10-5-7-17-8-6-10/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-/m1/s1

InChI Key

ROMFNUGSXNIIRR-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)C1CCOCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)C1CCOCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Introduction

Tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula C13_{13}H23_{23}N O4_4 and a molecular weight of 257.33 g/mol. This compound is notable for its unique structural features, including a tert-butyl group and a carbamate moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, highlighting its therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

tert butyl N 2R 1 oxan 4 yl 1 oxopropan 2 yl carbamate\text{tert butyl N 2R 1 oxan 4 yl 1 oxopropan 2 yl carbamate}

Key Properties

PropertyValue
Molecular FormulaC13_{13}H23_{23}N O4_4
Molecular Weight257.33 g/mol
Purity95%
Physical FormOil
Storage Temperature-10°C

Therapeutic Applications

Research indicates that this compound exhibits various biological activities that may have therapeutic implications. These include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
  • Antiviral Properties : The compound has been explored for its potential antiviral effects, particularly in inhibiting viral replication.
  • Anti-inflammatory Effects : There is emerging evidence indicating that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The carbamate moiety may interact with specific enzymes, influencing metabolic pathways.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of structurally similar carbamates against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity at low concentrations (0.78 - 3.125 μg/mL), comparable to established antibiotics like vancomycin .

Study 2: Anti-inflammatory Potential

In vitro experiments demonstrated that related compounds could inhibit pro-inflammatory cytokine production in macrophages. This suggests that this compound may also exert anti-inflammatory effects through similar pathways .

Study 3: Mechanistic Insights

Research into the mechanisms of action revealed that certain derivatives induce depolarization of bacterial cytoplasmic membranes, suggesting a common mechanism for antibacterial action among carbamate derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Peptidomimetic Design

The following table compares key structural and functional attributes of tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate with related compounds:

Compound Name Key Structural Features Biological Activity/Application Synthesis Route Reference(s)
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (2R)-configuration, oxan-4-yl, Boc-protected amine Intermediate for peptidomimetics; potential protease inhibitor scaffolds Coupling of Boc-protected amino acid with oxan-4-yl carbonyl chloride
(S)-tert-Butyl [1-((3,4-dimethoxyphenethyl)amino)-1-oxopropan-2-yl]carbamate (S)-configuration, 3,4-dimethoxyphenethyl group Antithrombotic activity (antiplatelet aggregation) DCC-mediated coupling in DCM; Boc deprotection with TFA
tert-Butyl (R)-(1-((4-bromo-2-(2-fluorobenzoyl)phenyl)amino)-1-oxopropan-2-yl)carbamate (R)-configuration, 4-bromo-2-(2-fluorobenzoyl)phenyl substituent α6-GABAAR subtype-selective modulator (neurological disorders) EDC or mixed anhydride coupling
tert-Butyl ((S)-1-(((S)-3-(1H-indol-3-yl)-1-((2-morpholinoethyl)amino)-1-oxopropan-2-yl)amino)-1-oxobut-3-en-2-yl)carbamate (S,S)-configuration, indole, morpholinoethyl group, allyl-glycine backbone Dual SARS-CoV-2 cathepsin-L and main protease inhibitor General Procedure A/B using Boc-allyl-Gly-OH and morpholinoethylamine
tert-Butyl (S)-(3-(3,5-difluorophenyl)-1-((4-methoxyphenyl)(methyl)amino)-1-oxopropan-2-yl)carbamate (S)-configuration, 3,5-difluorophenyl, 4-methoxyphenylmethylamino group HIV-1 capsid binder (antiviral activity) Ugi four-component reaction

Stereochemical and Functional Group Impact

  • Stereochemistry : The (2R)-configuration in the target compound contrasts with the (S)-configurations prevalent in antithrombotic (e.g., ) and antiviral (e.g., ) analogues. This difference affects binding affinity to chiral biological targets, such as proteases or receptors.
  • Oxan-4-yl vs.
  • Boc Protection : Universally employed for amine protection, but deprotection conditions (e.g., TFA in ) vary based on downstream functionalization requirements.

Physicochemical and Pharmacokinetic Properties

Property tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (S)-Analogues (e.g., ) Aromatic-Substituted Analogues (e.g., )
Molecular Weight (g/mol) ~300 (estimated) 280–320 350–400
LogP (Predicted) 1.5–2.0 2.0–2.5 2.5–3.5 (higher hydrophobicity)
Solubility Moderate in DCM, DMSO Similar Lower aqueous solubility
Metabolic Stability Enhanced by oxan-4-yl Variable Reduced due to aromatic oxidation

Preparation Methods

Reduction of Azidotetrahydropyran Carbamate to Aminotetrahydropyran Carbamate

One key step in the synthesis is the catalytic hydrogenation of an azido-substituted tetrahydropyran carbamate intermediate to the corresponding amine:

Yield Reaction Conditions Experimental Operation
610 mg 10 wt% Pd(OH)2 on carbon; hydrogen atmosphere in ethanol A solution of tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate (700 mg, 2.89 mmol) in ethanol (10 mL) was treated with Pd(OH)2/C (200 mg) under 1 atm hydrogen for 6 hours. After completion, the catalyst was filtered off and the filtrate concentrated to yield tert-butyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-ylcarbamate (610 mg).

This hydrogenation step is crucial for converting the azide to the amine functional group without affecting other sensitive moieties in the molecule, maintaining stereochemical integrity.

Large-Scale Hydrogenation Using Platinum(IV) Oxide Catalyst

For scale-up, platinum(IV) oxide is used as the catalyst for azide reduction:

Yield Reaction Conditions Experimental Operation
105 g Platinum(IV) oxide; hydrogen atmosphere in ethanol at 10–35°C A mixture of tert-butyl ((3R,4R)-4-azidotetrahydro-2H-pyran-3-yl)carbamate (120 g), platinum oxide (15 g), and ethanol (1.2 L) was stirred overnight at room temperature under hydrogen. The mixture was filtered through Celite under nitrogen, washed with ethanol, and concentrated under reduced pressure to give the amine product (105 g).

This method provides a high yield and is suitable for preparative or industrial scale synthesis, ensuring efficient conversion with mild conditions.

Coupling Reactions and Carbamate Formation

The carbamate group is generally introduced by reaction of the amine intermediate with tert-butyl chloroformate or similar carbamoylating agents under basic conditions (e.g., sodium bicarbonate) in ethanol/water mixtures. This step is often performed after reduction of the azido group to amine to protect the amine functionality during subsequent synthetic manipulations.

Stereochemical Control and Purification

The stereochemistry at the 2-position (R configuration) is controlled by the choice of starting materials and reaction conditions, often employing chiral auxiliaries or catalysts to ensure enantioselective synthesis. Purification is typically achieved by crystallization or chromatographic techniques to isolate the desired stereoisomer with high purity.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Catalysts Conditions Yield Notes
Azide reduction (small scale) tert-butyl (3R,4R)-4-azidotetrahydro-2H-pyran-3-ylcarbamate Pd(OH)2/C, H2 Ethanol, 1 atm H2, 6 h 610 mg from 700 mg Maintains stereochemistry
Azide reduction (large scale) tert-butyl ((3R,4R)-4-azidotetrahydro-2H-pyran-3-yl)carbamate PtO2, H2 Ethanol, 10–35°C, overnight 105 g from 120 g Scalable method
Carbamate formation Aminotetrahydropyran intermediate tert-butyl chloroformate, NaHCO3 Ethanol/water, room temp High Protects amine group

Research Outcomes and Analytical Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and stereochemistry of the product, with characteristic signals for the tert-butyl group and tetrahydropyran ring protons.
  • High-Performance Liquid Chromatography (HPLC) is used to verify the enantiomeric purity.
  • Mass Spectrometry (MS) confirms molecular weight consistent with $$C{13}H{23}NO_4$$ (257.33 g/mol).
  • The compound exhibits high solubility in ethanol and other organic solvents, facilitating purification and handling.
  • The synthetic accessibility score is moderate (3.4), indicating a feasible synthesis route with standard laboratory techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate?

  • Methodological Answer: The compound is typically synthesized via carbamate coupling reactions. For example, tert-butyl carbamates are often prepared using Boc-protected intermediates under mild conditions. A common approach involves reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF. Purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradients) yields the product with high purity . Reaction conditions (temperature, solvent, and catalyst) critically influence stereochemical outcomes, particularly when chiral centers are present.

Q. Which analytical techniques are essential for confirming the structure and chirality of this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS-ESI) validates molecular weight, while ¹H/¹³C NMR in CDCl₃ confirms structural integrity and stereochemistry. For chiral verification, optical rotation measurements ([α]D) and chiral HPLC are standard. X-ray crystallography (as used in structurally similar carbamates) provides definitive stereochemical assignment .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing tert-butyl carbamate derivatives?

  • Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction transition states and energetics, guiding catalyst selection and solvent effects. For example, reaction path search methods combined with experimental feedback loops (as implemented by ICReDD) reduce trial-and-error in asymmetric synthesis. Machine learning models trained on reaction databases can also predict optimal conditions for stereoselective outcomes .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent interactions. To address this:

  • Compare experimental NMR with computed shifts using software like Gaussian or ACD/Labs.
  • Use variable-temperature NMR to probe conformational equilibria.
  • Validate ambiguous signals via 2D NMR (COSY, HSQC) or X-ray crystallography .

Q. How does the steric environment of the tert-butyl group influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer: The tert-butyl group acts as a steric shield, slowing hydrolysis of the carbamate under basic conditions. This stability is advantageous in multi-step syntheses. However, bulky substituents near the reaction center (e.g., tetrahedral intermediates) may hinder nucleophilic attack, requiring optimized catalysts (e.g., Lewis acids) to enhance reactivity .

Q. What protocols ensure scalability of asymmetric syntheses involving this carbamate while retaining enantiomeric excess (ee)?

  • Methodological Answer: Maintain strict control over:

  • Catalyst loading : Use chiral catalysts (e.g., Cinchona alkaloids) at 5–10 mol% to balance cost and efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
  • Temperature : Lower temperatures (0–25°C) minimize racemization.
    Monitor ee via chiral HPLC at each scale-up stage .

Q. Under what conditions does this carbamate undergo degradation, and how are byproducts characterized?

  • Methodological Answer: Acidic or basic conditions hydrolyze the carbamate to release CO₂ and the corresponding amine. Thermal degradation (above 150°C) may produce tert-butyl alcohol and carbonyl derivatives. Byproducts are identified via LC-MS and comparative NMR. Stability studies under accelerated conditions (40°C/75% RH) predict shelf-life .

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